molecular formula C14H15N3O B14396201 (NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine

(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine

Cat. No.: B14396201
M. Wt: 241.29 g/mol
InChI Key: FOHJODBMJYELTP-SFQUDFHCSA-N
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Description

(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The phenyl and methyl groups are introduced to the pyrimidine ring via electrophilic aromatic substitution reactions.

    Formation of the Propylidene Group: The propylidene group is attached to the pyrimidine ring through a condensation reaction with an appropriate aldehyde.

    Introduction of the Hydroxylamine Group: The final step involves the reaction of the intermediate compound with hydroxylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methyl-6-phenylpyrimidin-4-yl)piperidin-3-ol
  • 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
  • 6-phenylpyrimidin-4-ones

Uniqueness

(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a propylidene and hydroxylamine group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine

InChI

InChI=1S/C14H15N3O/c1-3-12(17-18)14-9-13(15-10(2)16-14)11-7-5-4-6-8-11/h4-9,18H,3H2,1-2H3/b17-12+

InChI Key

FOHJODBMJYELTP-SFQUDFHCSA-N

Isomeric SMILES

CC/C(=N\O)/C1=NC(=NC(=C1)C2=CC=CC=C2)C

Canonical SMILES

CCC(=NO)C1=NC(=NC(=C1)C2=CC=CC=C2)C

Origin of Product

United States

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